Cytidine-5-t (8CI,9CI)

Overview

Description

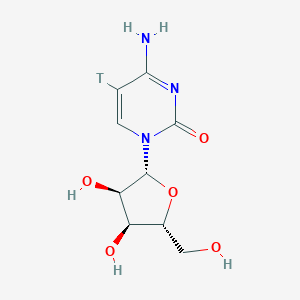

Cytidine, labeled with tritium at the 5th position ([5-3H]Cytidine), is a nucleoside molecule formed when cytosine is attached to a ribose ring via a β-N1-glycosidic bond. This compound is a component of RNA and is used extensively in biochemical and molecular biology research due to its radioactive labeling, which allows for tracking and studying nucleic acid metabolism and dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cytidine involves several steps:

Silanization Protection: Cytosine is first subjected to silanization protection using tert-butyl dimethyl chloro silane.

Reaction with Tetra-O-Acetyl-D-Ribose: The protected cytosine is then reacted with tetra-O-acetyl-D-ribose.

Ammonolysis: The resulting product undergoes ammonolysis to yield crude cytidine.

Industrial Production Methods

Industrial production of cytidine typically follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and safe for large-scale operations .

Chemical Reactions Analysis

Types of Reactions

Cytidine undergoes various chemical reactions, including:

Oxidation: Cytidine can be oxidized to form cytidine derivatives.

Reduction: Reduction reactions can convert cytidine into its deoxy form, deoxycytidine.

Substitution: Cytidine can undergo substitution reactions, particularly at the amino group, to form various analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like acetic anhydride and ammonia.

Major Products

Oxidation: Oxidized cytidine derivatives.

Reduction: Deoxycytidine.

Substitution: Various cytidine analogs with modified amino groups.

Scientific Research Applications

Cytidine-5-t (8CI,9CI) is widely used in scientific research:

Chemistry: Used to study nucleic acid chemistry and the synthesis of nucleoside analogs.

Biology: Employed in tracking RNA synthesis and degradation in cells.

Medicine: Used in research on antiviral and anticancer drugs, as cytidine analogs are often used in chemotherapy.

Industry: Utilized in the production of nucleoside-based pharmaceuticals .

Mechanism of Action

Cytidine exerts its effects primarily through its incorporation into RNA. It plays a crucial role in the synthesis and function of RNA, affecting various cellular processes. The labeled tritium allows researchers to track the incorporation and metabolism of cytidine in cells, providing insights into RNA dynamics and function .

Comparison with Similar Compounds

Similar Compounds

Deoxycytidine: Similar to cytidine but lacks an oxygen atom on the ribose ring.

Uridine: Another nucleoside with uracil instead of cytosine.

Thymidine: Contains thymine instead of cytosine and is a component of DNA

Uniqueness

Cytidine-5-t (8CI,9CI) is unique due to its radioactive labeling, which allows for precise tracking and study of nucleic acid processes. This makes it particularly valuable in research settings where understanding RNA metabolism and dynamics is crucial .

Biological Activity

Cytidine-5-t (8CI,9CI) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of virology and neuropharmacology. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

Cytidine-5-t is a derivative of cytidine, which is a nucleoside composed of a pyrimidine base (cytosine) and a ribose sugar. The modification at the 5' position with a thymine moiety enhances its stability and bioactivity. The compound's structural characteristics facilitate its interaction with various biological targets, making it a subject of interest in therapeutic applications.

The biological activity of Cytidine-5-t can be attributed to its ability to mimic natural nucleosides, allowing it to participate in various biochemical pathways. It is known to influence:

- Nucleotide Synthesis : Cytidine derivatives are crucial in the synthesis of RNA and DNA, impacting cellular replication and repair mechanisms.

- Neurotransmitter Modulation : Studies suggest that Cytidine-5-t may enhance the levels of neurotransmitters in the central nervous system by participating in phospholipid biosynthesis, which is critical for neuronal function.

Antiviral Activity

Cytidine derivatives, including Cytidine-5-t, have shown promising antiviral properties against several viruses. Research indicates that these compounds can inhibit viral replication through various mechanisms, including:

- Inhibition of Viral Polymerases : Cytidine-5-t has been evaluated for its potential to inhibit RNA-dependent RNA polymerases (RdRp), particularly in the context of SARS-CoV-2. Molecular docking studies revealed strong binding affinities with RdRp, suggesting that it could serve as a lead compound for antiviral drug development .

Neuroprotective Effects

Cytidine-5-t has also been studied for its neuroprotective effects. Citicoline (cytidine 5′-diphosphocholine), which metabolizes to cytidine and choline, has demonstrated efficacy in treating cognitive impairments associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's ability to enhance membrane phospholipid synthesis contributes to neuronal repair and protection against oxidative stress .

Case Studies

-

Antiviral Efficacy Against SARS-CoV-2 :

- A study conducted on modified cytidine derivatives indicated that certain compounds exhibited significant antiviral activity against SARS-CoV-2 by targeting RdRp. The binding interactions were analyzed through molecular dynamics simulations, demonstrating enhanced stability and binding affinity compared to standard antiviral drugs .

- Neuroprotective Properties :

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-tritiopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i1T | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDGCWIWMRVCDJ-QPXMQEAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.